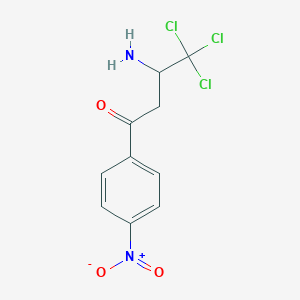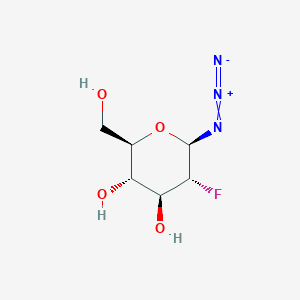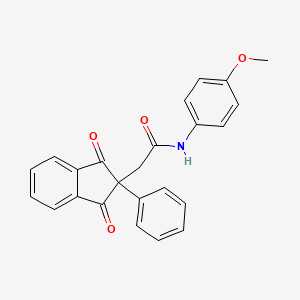
(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid is a chemical compound characterized by the presence of a disulfide bond and a nitropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid typically involves the formation of the disulfide bond between two thiol groups. One common method is the reaction of 5-nitropyridine-2-thiol with (S)-4-mercaptopentanoic acid under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine in an appropriate solvent like methanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The nitro group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Methanol, acetonitrile, dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid involves the interaction of its disulfide bond with thiol groups in proteins and other molecules. This interaction can lead to the formation or reduction of disulfide bonds, affecting the structure and function of proteins. The nitropyridine moiety may also participate in redox reactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 1,2-Bis(5-nitropyridin-2-yl)disulfane
- 2-((5-Nitropyridin-2-yl)disulfanyl)ethan-1-amine hydrochloride
Uniqueness
(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid is unique due to its specific combination of a disulfide bond and a nitropyridine moiety, which imparts distinct chemical reactivity and potential applications. Its chiral center also adds to its uniqueness, making it valuable in stereoselective synthesis and studies.
特性
分子式 |
C10H12N2O4S2 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
(4S)-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoic acid |
InChI |
InChI=1S/C10H12N2O4S2/c1-7(2-5-10(13)14)17-18-9-4-3-8(6-11-9)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,13,14)/t7-/m0/s1 |
InChIキー |
PRPUZAGHPOFJRJ-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CC(CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)




![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)


![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
![tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate](/img/structure/B11714250.png)

![(3aR,5S,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B11714256.png)
